molecular formula C16H14BrN5O B2917713 2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034633-19-5

2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No. B2917713
M. Wt: 372.226
InChI Key: RHWPSBVBDCEQJR-UHFFFAOYSA-N
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Description

“2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide” is a chemical compound . It is similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of nitrobromobenzene with piperidine-4-carboxylic acid ethyl ester to obtain an intermediate, which is further hydrolyzed and acidized to get another intermediate. This intermediate then reacts with N-methylpiperazine to obtain the final product .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include reactions with nitrobromobenzene, piperidine-4-carboxylic acid ethyl ester, and N-methylpiperazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Molecular Interactions and Structural Analysis

The study of antipyrine-like derivatives, including compounds structurally similar to 2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, has revealed their complex intermolecular interactions. Through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, researchers have detailed the synthesis and spectroscopic characterization of these compounds. These analyses underscore the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, providing insights into the molecular sheets formed primarily by these interactions. The findings suggest potential applications in designing molecules with specific interaction capabilities for drug design and material science (Saeed et al., 2020).

Antitumor and Antioxidant Properties

Research into fused and binary 1,3,4‐thiadiazoles, which share a core structure with the chemical , has explored their potential as antitumor and antioxidant agents. This investigation into the synthesis of novel compounds and their biological evaluation highlights the ongoing interest in developing new therapeutic agents based on such molecular frameworks. The results point towards the utility of these compounds in medicinal chemistry, particularly in the development of treatments for cancer and oxidative stress-related diseases (Hamama et al., 2013).

Synthesis and Chemical Reactivity

The synthesis and reactivity of related heterocyclic compounds offer valuable information on the versatility of these molecular structures in chemical reactions. For instance, reactions involving bromocarbyne complexes have been explored, showing nucleophilic substitution reactions that yield various functionalized derivatives. Such studies are crucial for understanding the chemical behavior of these compounds and their potential applications in synthetic organic chemistry (Cordiner et al., 2008).

Antimicrobial Activity

The exploration of thiosemicarbazide derivatives and their conversion into heterocyclic compounds with antimicrobial properties underscores the potential of these molecules in addressing microbial resistance. Such research is pivotal for discovering new antimicrobials and enhancing the pharmaceutical arsenal against resistant strains of bacteria and fungi (Elmagd et al., 2017).

Future Directions

The future directions for these compounds include further development and evaluation. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . They have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

2-bromo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c17-13-4-2-1-3-12(13)16(23)21-8-10-22-9-7-20-15(22)14-11-18-5-6-19-14/h1-7,9,11H,8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWPSBVBDCEQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

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